

Bromo-PEG2-acetic acid: A Technical Guide to its Application in Advanced Research

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Compound of Interest		
Compound Name:	Bromo-PEG2-acetic acid	
Cat. No.:	B8233495	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG2-acetic acid has emerged as a critical tool in modern biochemical and pharmaceutical research, primarily serving as a versatile heterobifunctional linker. Its unique structure, featuring a reactive bromo group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, enables the precise covalent linkage of distinct molecular entities. This guide provides an in-depth overview of its primary applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), alongside relevant physicochemical data and illustrative experimental workflows.

Core Applications in Research

The principal application of **Bromo-PEG2-acetic acid** is in the construction of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] **Bromo-PEG2-acetic acid** functions as the connecting bridge within the PROTAC molecule, linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Beyond PROTACs, its bifunctional nature makes it suitable for a range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), while the bromo group can react with nucleophiles such as thiols (e.g., cysteine residues).



Physicochemical Properties

Understanding the physical and chemical characteristics of **Bromo-PEG2-acetic acid** is essential for its effective use in synthesis and for predicting the properties of the resulting conjugates. While specific experimental data for **Bromo-PEG2-acetic acid** is not always published in detail, data for the closely related analogue, Bromo-PEG2-acid, provides valuable insights.

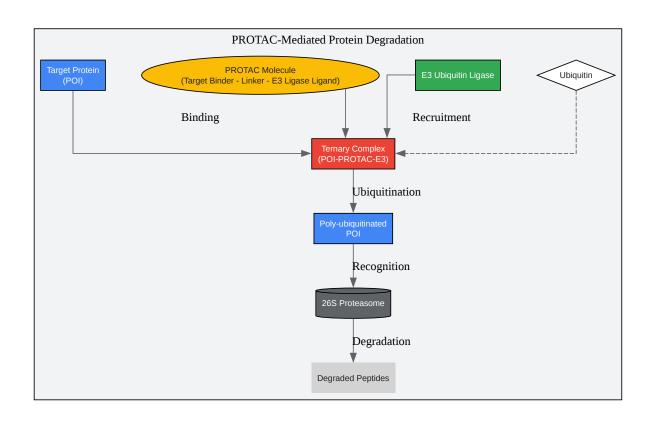
Property	Value	Source
Molecular Formula	C7H13BrO4	PubChem
Molecular Weight	241.08 g/mol	PubChem
Appearance	Pale Yellow or Colorless Oily Matter	BOC Sciences
Solubility	Soluble in DCM, DMF, DMSO	BOC Sciences
Calculated XLogP3	0.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	7	PubChem

Note: Data is for the closely related compound Bromo-PEG2-acid (CAS 1807503-92-9) where specific data for **Bromo-PEG2-acetic acid** is unavailable.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involving **Bromo-PEG2-acetic acid** is crucial for a comprehensive understanding of its utility.

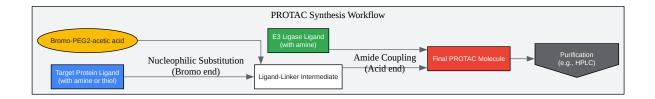




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Caption: Mechanism of PROTAC-mediated protein degradation.





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Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The synthesis of a PROTAC using **Bromo-PEG2-acetic acid** typically involves a multi-step process. The following protocols are generalized and may require optimization based on the specific properties of the protein target and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to Bromo-PEG2-acetic acid

This step involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Reagents and Materials:

- E3 Ligase Ligand (containing a primary or secondary amine)
- Bromo-PEG2-acetic acid
- Coupling agents (e.g., HATU, HOBt/EDC)
- Amine base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)



Nitrogen or Argon atmosphere

Procedure:

- Dissolve **Bromo-PEG2-acetic acid** in the anhydrous solvent under an inert atmosphere.
- Add the coupling agent(s) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
- Add the E3 ligase ligand to the reaction mixture, followed by the amine base.
- Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate technique such as LC-MS or TLC.
- Upon completion, the solvent is typically removed under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

Step 2: Nucleophilic Substitution with Target Protein Ligand

The bromo group of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic group (commonly a thiol or phenol) on the target protein ligand.

Reagents and Materials:

- Bromo-PEG2-E3 Ligase Ligand conjugate (from Step 1)
- Target Protein Ligand (containing a nucleophilic group, e.g., thiol)
- A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)
- Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

 Dissolve the Bromo-PEG2-E3 Ligase Ligand conjugate and the Target Protein Ligand in the anhydrous solvent.



- Add the base to the reaction mixture.
- The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for 4-24 hours. Reaction progress should be monitored by LC-MS or HPLC.
- Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried, filtered, and concentrated. The final PROTAC is then purified, most commonly by preparative HPLC to achieve high purity.

Quantitative Data in PROTAC Performance

The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs synthesized with **Bromo-PEG2-acetic acid** is sparse in publicly accessible literature, the following table provides illustrative data for PROTACs utilizing PEG2 linkers to demonstrate the typical performance metrics.

PROTAC Target	E3 Ligase	Linker Type	Cell Line	DC50 (nM)	Dmax (%)
Protein X	CRBN	PEG2	HeLa	50	>90
Protein Y	VHL	PEG2	HEK293	25	>95
Protein Z	CRBN	PEG2	MCF7	100	85

Note: This data is illustrative and compiled from various sources in the literature for PROTACs with similar PEG2 linkers. Actual values will be highly dependent on the specific target and E3 ligase ligands used.

In conclusion, **Bromo-PEG2-acetic acid** is a valuable and versatile linker in the field of chemical biology and drug discovery. Its well-defined structure and predictable reactivity make it a reliable component in the synthesis of complex molecules like PROTACs, enabling researchers to probe biological systems and develop novel therapeutic agents.



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References

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